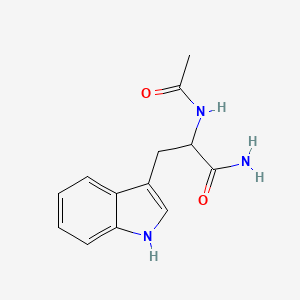

2-acetamido-3-(1H-indol-3-yl)propanamide

Descripción general

Descripción

2-acetamido-3-(1H-indol-3-yl)propanamide is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.28 g/mol. The purity is usually 95%.

The exact mass of the compound N-acetyltryptophanamide is 245.116426730 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Solvation Dynamics Study

N-acetyltryptophanamide (NATA) has been studied for its solvation dynamics in various solvents. Research by Messina et al. (2012) explored the relaxation patterns of NATA in methanol, water, and acetonitrile. This study revealed multiple processes that lead to excited state solvation and cooling of NATA in these solvents, highlighting the role of hydrogen bonding in controlling its fluorescence quantum yield (Messina et al., 2012).

Stability in Protein Solutions

N-acetyltryptophan (NAT), closely related to NATA, has been identified as a stabilizer in human serum albumin solutions. Fang et al. (2011) investigated the degradation products of NAT in concentrated albumin solutions, developing an automated high-performance liquid chromatography-mass spectrometry method for their quantification. This method helps in monitoring NAT degradation products in protein solutions, contributing to the understanding of NAT's role in stabilizing these solutions (Fang et al., 2011).

Removal from Serum Albumin

N-acetyltryptophanate, another variant of NATA, is used to stabilize human serum albumin (HSA) for clinical applications. Harm et al. (2018) studied the removal of N-acetyltryptophanate stabilizers from HSA using adsorbents and dialysis techniques commonly used in blood purification. This research is crucial for understanding the removal processes of stabilizers in therapeutic applications (Harm et al., 2018).

Tryptophan Fluorescence Quenching Study

A study by Iwamoto et al. (2003) on the fluorescence quenching of tryptophan residue in a bifunctional alginate lyase from a marine bacterium demonstrated that NATA and similar compounds have significant quenching effects. This study provides insights into the interaction of tryptophan residues with different compounds, which is relevant in protein chemistry (Iwamoto et al., 2003).

Antioxidant Role in Biological Membranes

N-acetylserotonin, related to NATA, has been reported for its antioxidant properties. Studies by Gavazza and Catala (2004) and García et al. (2001) have shown its protective effect against lipid peroxidation in testicular microsomes and mitochondria, and its ability to preserve membrane fluidity under oxidative stress. These findings suggest a crucial role of N-acetylated compounds in protecting cell components from oxidative damage (Gavazza & Catala, 2004), (Garcı́a et al., 2001).

Protein Therapeutic Formulation Stabilization

Hogan et al. (2017) characterized thedegradation of NAT in protein therapeutic formulations, providing insights into its role as an antioxidant in these formulations. Understanding the degradation of NAT is essential for assessing the impact of additives on patient health in pharmaceutical applications (Hogan, Leiske, & Salisbury, 2017).

Interaction with Model Membranes

Research by Lee et al. (2004) on the interaction of peptides with immobilized model membranes included N-acetyltryptophanamide as a control molecule. This study provides insights into the binding behaviors of peptides to lipid surfaces, which is important for understanding the interactions of proteins and peptides with biological membranes (Lee et al., 2004).

Propiedades

IUPAC Name |

2-acetamido-3-(1H-indol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-8(17)16-12(13(14)18)6-9-7-15-11-5-3-2-4-10(9)11/h2-5,7,12,15H,6H2,1H3,(H2,14,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGIZKAMDMBRKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

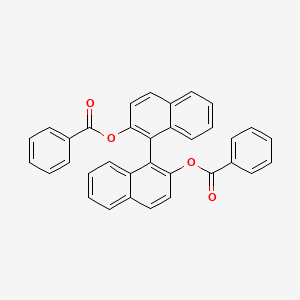

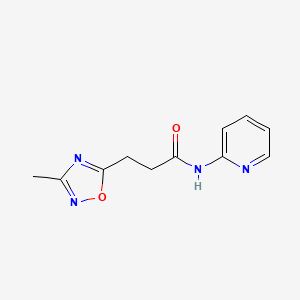

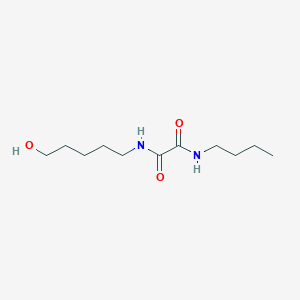

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N-acetyltryptophanamide?

A1: N-acetyltryptophanamide has the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol.

Q2: What spectroscopic data is relevant for characterizing N-acetyltryptophanamide?

A2: N-acetyltryptophanamide displays characteristic fluorescence properties. Its fluorescence emission maximum is often reported around 330 nm, indicative of a relatively hydrophobic environment for the tryptophan residue. [] This fluorescence is primarily attributed to the indole group within the tryptophan moiety. []

Q3: How is N-acetyltryptophanamide utilized in protein studies?

A3: N-acetyltryptophanamide acts as a valuable model compound mimicking the fluorescence behavior of tryptophan residues within proteins. [, ] Researchers utilize its well-characterized fluorescence properties as a reference point when studying the more complex fluorescence decay kinetics and quenching patterns of tryptophan within protein structures. [, , , , ]

Q4: Can you elaborate on the role of N-acetyltryptophanamide in understanding protein dynamics?

A4: Studies comparing the fluorescence quenching behavior of N-acetyltryptophanamide to that of tryptophan residues in proteins, such as liver alcohol dehydrogenase (LADH), reveal insights into protein flexibility and conformational fluctuations. [] The differences in quenching rates observed at various temperatures suggest that protein dynamics influence the accessibility of quenchers to buried tryptophan residues.

Q5: How does N-acetyltryptophanamide contribute to understanding energy transfer processes in proteins?

A5: Research shows that N-acetyltryptophanamide participates in energy transfer reactions. [] This property allows for the investigation of photoaffinity labeling techniques, where energy transfer from excited tryptophan residues in proteins can induce specific labeling of bound ligands. []

Q6: How does N-acetyltryptophanamide help in studying the impact of ligand binding on proteins?

A6: By comparing the fluorescence properties of N-acetyltryptophanamide to those of tryptophan residues in proteins like phosphofructokinase, researchers gain insights into how ligand binding alters the local environment and dynamics around these residues. [] Changes in fluorescence parameters, such as lifetime distributions and rotational correlation times, provide valuable information about the structural and dynamic consequences of ligand binding. [, ]

Q7: Are there other applications of N-acetyltryptophanamide in research?

A7: N-acetyltryptophanamide serves as a model substrate for enzymes like tryptophan side-chain oxidase. [] This enzyme can modify the indole ring of N-acetyltryptophanamide, leading to the formation of various derivatives. [] This enzymatic conversion allows researchers to study the enzyme's mechanism and explore the properties of the resulting modified tryptophan derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B4678677.png)

![2-[5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4678684.png)

![8-[2-(2,4-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4678686.png)

![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B4678693.png)

![2-(3,4-dimethoxyphenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4678697.png)

![2-(4-METHYLPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4678704.png)

![{4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone](/img/structure/B4678705.png)

![methyl 2-{[({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4678717.png)

![(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4678723.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4678727.png)